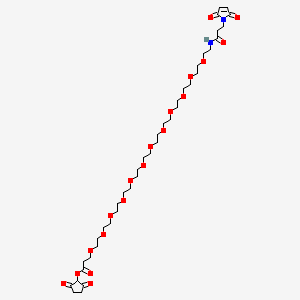
2,3-Dihydrothiazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrothiazole-2-carbonyl chloride is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothiazole-2-carbonyl chloride typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2,3-dihydrothiazole with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrothiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydrothiazole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
2,3-Dihydrothiazole-2-carboxylic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
2,3-Dihydrothiazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-dihydrothiazole-2-carbonyl chloride involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The presence of the thiazole ring allows the compound to interact with various biological receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with similar structural features.
2,3-Dihydrothiazole: A precursor in the synthesis of 2,3-dihydrothiazole-2-carbonyl chloride.
Thiazole-4-carboxylic Acid: Another thiazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific reactivity and ability to form various derivatives through substitution, oxidation, and reduction reactions. Its applications in diverse fields such as chemistry, biology, and industry highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C4H4ClNOS |
|---|---|
Poids moléculaire |
149.60 g/mol |
Nom IUPAC |
2,3-dihydro-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-3(7)4-6-1-2-8-4/h1-2,4,6H |
Clé InChI |
QMSYRQSJZMWZCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)









![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
